Methyl 1-hydroxy-6-methyl-2-naphthoate
Description
Methyl 1-hydroxy-6-methyl-2-naphthoate is a naphthalene derivative featuring a hydroxyl group at position 1, a methyl ester at position 2, and a methyl substituent at position 6. Based on homologous compounds, its molecular formula is inferred as C₁₃H₁₂O₃ (molecular weight ≈ 216.24 g/mol). The hydroxyl group at position 1 likely enhances hydrogen-bonding capacity, while the methyl ester at position 2 contributes to lipophilicity, influencing solubility and reactivity .
Properties
CAS No. |
1384880-02-7 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 1-hydroxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-3-5-10-9(7-8)4-6-11(12(10)14)13(15)16-2/h3-7,14H,1-2H3 |
InChI Key |
JIANYUAJQVQFJP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 6-Methyl-2-Naphthoate
Ethyl 6-Hydroxy-2-Naphthoate
Methyl 1-Bromo-2-Naphthoate
- Structure : Bromo at position 1, methyl ester at position 2.
- Molecular Formula : C₁₂H₉BrO₂ (MW: 283.11 g/mol).
- Properties : Bromine introduces electronegativity, altering reactivity (e.g., in Suzuki coupling). Used in pharmaceuticals and as ligands in coordination chemistry .
Amino and Dimethylamino Derivatives
Methyl 6-Amino-2-Naphthoate
- Structure: Amino group at position 6, methyl ester at position 2.
- Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.23 g/mol).
- Properties: Crystalline powder with a melting point of 162°C. The amino group enables participation in hydrogen bonding and acid-base reactions, broadening applications in drug synthesis .
Methyl 6-(Dimethylamino)-2-Naphthoate
- Structure: Dimethylamino at position 6, methyl ester at position 2.
- Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.27 g/mol).
- Properties: The dimethylamino group enhances solubility in polar aprotic solvents. High synthetic yields (up to 99%) suggest stability under specific conditions .
Carboxylic Acid and Acetic Acid Derivatives
6-Hydroxy-2-Naphthoic Acid
(6-Methoxy-2-Naphthyl)acetic Acid
- Structure : Methoxy at position 6, acetic acid chain at position 2.
- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.24 g/mol).
- Properties : The acetic acid moiety enhances biological activity, as seen in anti-inflammatory drug precursors .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| Methyl 1-hydroxy-6-methyl-2-naphthoate* | C₁₃H₁₂O₃ | 216.24 | 1-OH, 2-COOCH₃, 6-CH₃ | N/A | Moderate in DMSO |
| Methyl 6-methyl-2-naphthoate | C₁₂H₁₂O₂ | 200.22 | 2-COOCH₃, 6-CH₃ | N/A | High in chloroform |
| Ethyl 6-hydroxy-2-naphthoate | C₁₃H₁₂O₃ | 216.24 | 6-OH, 2-COOCH₂CH₃ | N/A | Moderate in EtOH |
| Methyl 6-amino-2-naphthoate | C₁₂H₁₁NO₂ | 201.23 | 6-NH₂, 2-COOCH₃ | 162 | Low in water |
| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 6-OH, 2-COOH | >300 | High in NaOH |
*Inferred properties based on analogs.
Research Findings and Trends
- Hydrogen Bonding vs. Lipophilicity: Hydroxyl groups (e.g., at position 1 or 6) improve crystallinity but reduce solubility in non-polar solvents. Methyl esters balance lipophilicity for drug delivery .
- Substituent Effects: Bromine at position 1 increases electrophilicity, enabling cross-coupling reactions, while amino groups facilitate hydrogen bonding in supramolecular chemistry .
- Synthetic Challenges: Dimethylamino derivatives achieve high yields under optimized conditions, whereas hydroxylated analogs require protection/deprotection strategies .
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